molecular formula C12H13N3O2S2 B5510002 N,N-diallyl-2,1,3-benzothiadiazole-4-sulfonamide

N,N-diallyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B5510002
M. Wt: 295.4 g/mol
InChI Key: OHBCFOSRLFWVRS-UHFFFAOYSA-N
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Description

N,N-diallyl-2,1,3-benzothiadiazole-4-sulfonamide is a compound of interest within the chemical and pharmaceutical sciences due to its unique structure and potential applications. The research in this area focuses on synthesizing new derivatives, understanding their molecular structure, and investigating their chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiadiazole sulfonamide derivatives often involves multi-step chemical processes. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst has been applied for the synthesis of related compounds through a one-pot multi-component reaction in water, highlighting the method's efficiency and alignment with green chemistry principles (Khazaei et al., 2015).

Molecular Structure Analysis

The investigation of molecular structures is crucial for understanding the properties of benzothiadiazole sulfonamides. Techniques such as X-ray diffraction have been used to determine the crystal structures of related compounds, revealing details like the “4+2” distorted octahedral environment around the metal centers in copper(II) complexes (González-Álvarez et al., 2003).

Chemical Reactions and Properties

Benzothiadiazole sulfonamides can undergo various chemical reactions, including with hydroxylamine, leading to the formation of 2-hydroxybenzothiazole and the corresponding amine. Such reactions are significant for their potential applications in deprotection methods for amino acid synthesis (Kamps et al., 2013).

Physical Properties Analysis

The physical properties of benzothiadiazole sulfonamides, such as their thermal stability and crystalline structure, are essential for their application in various fields. Thermal analysis and structural data comparison have been utilized to understand these properties, showing how different substituents influence the compound's stability and structure (Camí et al., 2006).

Chemical Properties Analysis

Investigating the chemical properties, including the reactivity and interaction with other molecules, is vital for the application of benzothiadiazole sulfonamides in drug design and other areas. Studies have shown how sulfonamide derivatives can act as inhibitors for enzymes like carbonic anhydrase, demonstrating the importance of understanding these chemical interactions (Meleddu et al., 2015).

Scientific Research Applications

Sulfonamide Hybrids and Biological Activities

Sulfonamides, including N,N-diallyl-2,1,3-benzothiadiazole-4-sulfonamide, represent a crucial class of compounds in medicinal chemistry, characterized by their versatility in forming hybrids with various pharmacological properties. Recent advances have focused on the design and development of sulfonamide hybrids incorporating diverse organic scaffolds, leading to significant biological activities, such as antibacterial, antitumor, and anti-neuropathic pain effects. These hybrids combine sulfonamide functional groups with other bioactive structures, enhancing their efficacy and specificity in targeting different biological pathways (Ghomashi et al., 2022).

Environmental Impact and Transformation Products

The environmental persistence and transformation of sulfonamide drugs, including those structurally related to N,N-diallyl-2,1,3-benzothiadiazole-4-sulfonamide, have been studied, particularly their microbial-mediated abiotic transformation. These studies shed light on the formation of reversible and non-reversible transformation products under various conditions, highlighting the need to understand these compounds' behavior in water treatment processes and environmental settings (Nödler et al., 2012).

Antimicrobial and Antiproliferative Properties

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities, demonstrating significant efficacy against various bacterial and fungal strains, as well as cancer cell lines. This includes the exploration of N-sulfonamide 2-pyridone derivatives as dual inhibitors, highlighting the potential of sulfonamides, including N,N-diallyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives, in developing novel therapeutic agents with broad-spectrum activity (Azzam et al., 2020).

Mechanism of Action

While the specific mechanism of action for “N,N-diallyl-2,1,3-benzothiadiazole-4-sulfonamide” is not available, 2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds .

Safety and Hazards

The compound has been labeled with the signal word “Warning” and hazard statements H315, H319, H335 .

Future Directions

2,1,3-Benzothiadiazole derivatives are being explored for their applications in organic light-emitting diodes, organic solar cells, and organic field-effect transistors due to their strong electron-withdrawing ability .

properties

IUPAC Name

N,N-bis(prop-2-enyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-3-8-15(9-4-2)19(16,17)11-7-5-6-10-12(11)14-18-13-10/h3-7H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBCFOSRLFWVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-di(prop-2-en-1-yl)-2,1,3-benzothiadiazole-4-sulfonamide

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